molecular formula C14H16BrN3O B213628 4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B213628
M. Wt: 322.2 g/mol
InChI Key: NFJAWAQFKDSNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of intermediates to form the pyrazole ring.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-isopropylphenyl)benzamide
  • 4-bromo-N-(4-isopropylphenyl)picolinamide
  • 4-Bromo-N’-[(Z)-(4-isopropylphenyl)methylene]benzohydrazide

Uniqueness

4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the pyrazole ring and the bromine atom

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.2 g/mol

IUPAC Name

4-bromo-1-methyl-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O/c1-9(2)10-4-6-11(7-5-10)16-14(19)13-12(15)8-18(3)17-13/h4-9H,1-3H3,(H,16,19)

InChI Key

NFJAWAQFKDSNEJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

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